MFCD18317359 - 1262005-34-4

MFCD18317359

Catalog Number: EVT-6521629
CAS Number: 1262005-34-4
Molecular Formula: C14H13NO3
Molecular Weight: 243.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound with the identifier MFCD18317359 is a synthetic chemical that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is classified primarily as a small organic molecule, which is often utilized in medicinal chemistry and materials science. Its structural characteristics and reactivity make it a subject of interest for researchers aiming to explore new therapeutic avenues or innovative material applications.

Source and Classification

MFCD18317359 is cataloged in chemical databases such as the Chemical Abstracts Service (CAS) and is recognized for its specific molecular structure. The classification of this compound falls under the category of organic compounds, specifically within the subcategory of heterocycles, which are compounds containing rings with at least one atom that is not carbon. This classification is essential for understanding its chemical behavior and potential interactions in biological systems.

Synthesis Analysis

Methods

The synthesis of MFCD18317359 can be approached through several methods, typically involving multi-step organic reactions. Common synthetic routes may include:

  • Condensation Reactions: These reactions involve the formation of new bonds while eliminating small molecules, such as water.
  • Cyclization Processes: These methods create cyclic structures from linear precursors, which are crucial for forming the heterocyclic framework of the compound.

Technical Details

The synthesis often requires specific reagents and conditions, including temperature control, solvent choice, and reaction time. For instance, using polar aprotic solvents can enhance reaction rates and yields. Additionally, catalysts may be employed to facilitate certain steps in the synthesis process.

Molecular Structure Analysis

Structure

MFCD18317359 possesses a distinct molecular structure characterized by its heterocyclic rings and functional groups. The precise arrangement of atoms can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.

Data

The molecular formula of MFCD18317359 provides insights into its composition, while its molecular weight can be calculated based on the atomic weights of its constituent elements. The three-dimensional structure can be visualized using computational modeling software, allowing researchers to predict reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions

MFCD18317359 participates in various chemical reactions that are typical for heterocycles. These include:

  • Electrophilic Aromatic Substitution: This reaction allows for the introduction of substituents onto aromatic rings present in the structure.
  • Nucleophilic Addition: This process involves nucleophiles attacking electrophilic centers within the compound.

Technical Details

Understanding the kinetics and thermodynamics of these reactions is crucial for optimizing synthetic routes and predicting product formation. Reaction conditions such as pH, temperature, and concentration significantly influence these processes.

Mechanism of Action

Process

The mechanism of action for MFCD18317359 involves its interaction with specific biological targets, which may include enzymes or receptors within cellular pathways. The binding affinity to these targets can be assessed through various biochemical assays.

Data

Quantitative data regarding binding affinities, inhibition constants, or efficacy can be obtained through experimental studies, providing insights into how this compound exerts its effects at the molecular level.

Physical and Chemical Properties Analysis

Physical Properties

MFCD18317359 exhibits specific physical properties such as melting point, boiling point, solubility in various solvents, and stability under different environmental conditions. These properties are critical for determining suitable applications in both laboratory settings and potential industrial uses.

Chemical Properties

The chemical properties include reactivity with acids, bases, and other nucleophiles or electrophiles. Stability studies under varying pH levels can also provide valuable information regarding its shelf-life and storage requirements.

Applications

MFCD18317359 has a range of scientific applications:

  • Medicinal Chemistry: It may serve as a lead compound in drug discovery efforts aimed at treating specific diseases.
  • Material Science: Its unique structural features could be exploited in developing new materials with desirable properties such as conductivity or mechanical strength.
  • Biological Research: The compound may be used as a probe or marker in biological studies to investigate cellular processes or disease mechanisms.
Theoretical Frameworks for Investigating MFCD18317359

Epistemological Foundations of Compound-Centric Research Paradigms

The investigation of synthetic bioactive compounds like MFCD18317359 requires explicit epistemological positioning to guide research design and interpretation. Three dominant paradigms shape compound-centric research:

Positivist approaches rely on empirical observation and controlled experimentation to establish causal relationships between molecular structure and bioactivity. This paradigm emphasizes quantifiable data from techniques like high-throughput screening and crystallography to establish reproducible structure-activity relationships [1] [9]. Constructivist frameworks acknowledge the context-dependent nature of bioactivity, recognizing that biological effects emerge from complex interactions within cellular environments rather than solely from intrinsic molecular properties. This perspective necessitates methodological approaches that capture contextual variables influencing compound behavior [6] [8]. Critical realist perspectives bridge these viewpoints by seeking to identify underlying molecular mechanisms while acknowledging the limitations of observational data. This approach employs computational modeling to infer unobservable interaction dynamics while maintaining ontological objectivity about molecular behavior [8] [9].

The epistemological choice directly influences methodological decisions in MFCD18317359 research. Positivist frameworks prioritize quantitative structure-activity relationship (QSAR) modeling and dose-response analyses, while constructivist approaches might employ phenomenological studies of cellular response networks. Critical realists typically integrate computational simulations with targeted experimental validations to probe hypothesized interaction mechanisms [1] [5]. Each paradigm offers distinct advantages: positivism enables predictive generalization, constructivism captures emergent complexity, and critical realism facilitates mechanistic explanation while acknowledging biological context [8] [9].

Table 1: Research Paradigms in Compound-Centric Investigation

ParadigmCore PremiseMethodological EmphasisKnowledge Output
PositivismObjective biological reality discoverable through observationControlled experiments, quantitative measurementsPredictive structure-activity models
ConstructivismBioactivity emerges from contextual interactionsHolistic systems approaches, network analysesContextual understanding of compound effects
Critical RealismUnderlying mechanisms exist but require inferenceComputational simulation with experimental validationMechanistic explanations of molecular interactions

Hypothesis Generation in Synthetic Bioactive Compound Exploration

Hypothesis generation for MFCD18317359 investigation employs structured logical frameworks to predict bioactivity and interaction mechanisms. Abductive reasoning initiates the discovery process by identifying anomalous biological activities that existing molecular frameworks cannot explain, prompting hypotheses about novel interaction mechanisms [9]. For example, unexpected binding affinity data might suggest allosteric modulation possibilities. Structure-function deduction applies established biochemical principles to derive testable predictions about MFCD18317359's behavior. Molecular symmetry analysis might predict dimeric binding, while electron distribution mapping could forecast nucleophilic attack susceptibility [1] [9]. Bioanalogical inference transfers knowledge from structurally similar compounds to generate plausible activity hypotheses, though with careful consideration of the compound's unique structural features [4].

Computational approaches significantly enhance hypothesis generation through molecular docking simulations that predict binding orientations and affinity scores against target proteins. These in silico experiments prioritize high-probability targets for experimental validation [2] [7]. Pharmacophore modeling abstracts steric and electronic features essential for bioactivity, enabling virtual screening against structural databases to identify potential off-target interactions [7]. Emerging generative AI models can propose novel mechanism hypotheses by identifying patterns across massive biochemical datasets that transcend human cognitive limitations, though requiring rigorous empirical verification [5].

Table 2: Hypothesis Generation Frameworks for MFCD18317359

FrameworkApplication ApproachHypothesis Output ExampleValidation Method
Abductive ReasoningResolving anomalous bioactivity dataNovel allosteric modulation mechanismSite-directed mutagenesis studies
Structure-Function DeductionMolecular orbital analysisPredicted nucleophilic susceptibilityElectrophilicity assays
Molecular Docking SimulationsComputational binding predictionHigh-affinity interaction with kinase XSurface plasmon resonance
Pharmacophore ModelingFeature-based virtual screeningOff-target activity against receptor YRadioligand binding assays

The transition from hypothesis to experimentation requires systematic prioritization through falsifiability assessment (designing decisive experiments to reject incorrect hypotheses) and epistemic risk evaluation (balancing potential knowledge gain against experimental feasibility) [4] [9]. This structured approach ensures efficient research resource allocation while maximizing knowledge generation about MFCD18317359's biological interactions.

Systems Biology Approaches to Molecular Interaction Modeling

Systems biology provides essential theoretical frameworks for understanding MFCD18317359's behavior within complex biological networks. Molecular dynamics (MD) simulations employ Newtonian mechanics to model atomic trajectories, revealing transient binding pockets and conformational changes induced by compound binding. These simulations utilize force field equations that calculate system energy based on bond vibrations, angle deformations, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces) [2]:

$$E{\text{total}} = \sum E{\text{bonds}} + \sum E{\text{angles}} + \sum E{\text{dihedrals}} + \sum E{\text{electrostatic}} + \sum E{\text{van der Waals}}$$

Simulation parameters for MFCD18317359 must be carefully optimized, including solvation models (explicit vs. implicit water), temperature controls, and simulation durations sufficient to capture relevant biological timescales [2] [5]. Network pharmacology models position MFCD18317359 within interactome landscapes, mapping potential primary targets and secondary effects through protein-protein interaction networks. This approach identifies emergent bioactivities that reductionist approaches might overlook, including cascade effects and compensatory pathway activations [5]. Multi-scale modeling frameworks integrate quantum mechanical calculations of electronic interactions with coarse-grained simulations of cellular processes, enabling comprehensive characterization from atomic interactions to tissue-level effects [5] [7].

Table 3: Computational Modeling Approaches for MFCD18317359

Modeling ApproachSpatiotemporal ResolutionKey Output ParametersExperimental Validation Techniques
Molecular Dynamics (All-atom)Ångström/nanosecondBinding stability, conformational changesNMR spectroscopy, X-ray crystallography
QM/MM (Quantum Mechanics/Molecular Mechanics)Electronic/atomic levelReaction energetics, catalytic effectsIsotope tracing, kinetic analysis
Protein Interaction Network AnalysisPathway-level/minutes-hoursSignal propagation, off-target effectsPhosphoproteomics, RNA interference
Coarse-Grained Systemic ModelsOrganelle-level/hours-daysCellular distribution, metabolic impactFluorescence microscopy, metabolomics

The theoretical robustness of these models depends on iterative experimental validation through techniques like surface plasmon resonance for binding kinetics, mutagenesis studies for interaction site verification, and phosphoproteomics for pathway activation mapping [5] [7]. Recent advances incorporate machine learning potential functions that enhance simulation accuracy while reducing computational cost, enabling longer timescale predictions of MFCD18317359's behavior in cellular environments [2] [5]. This systems-level approach fundamentally transforms compound investigation from single-target analysis to network perturbation modeling, providing comprehensive understanding of MFCD18317359's biological activity landscape.

Properties

CAS Number

1262005-34-4

Product Name

MFCD18317359

IUPAC Name

3-(2-methoxy-5-methylphenyl)pyridine-4-carboxylic acid

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

InChI

InChI=1S/C14H13NO3/c1-9-3-4-13(18-2)11(7-9)12-8-15-6-5-10(12)14(16)17/h3-8H,1-2H3,(H,16,17)

InChI Key

ILNGUMZZXZEANB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)C2=C(C=CN=C2)C(=O)O

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=C(C=CN=C2)C(=O)O

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